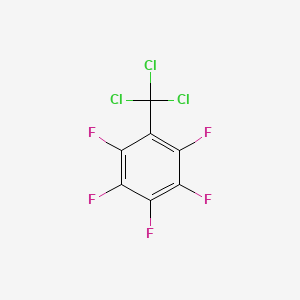

Pentafluoro(trichloromethyl)benzene

Description

Evolution of Halogenated Benzene (B151609) Chemistry

The study of halogenated benzenes has been a cornerstone of organic chemistry for over a century, evolving from simple substitution reactions to the sophisticated synthesis of complex, functionalized molecules. Early work in the 19th and 20th centuries focused on electrophilic aromatic substitution reactions, such as the halogenation of benzene in the presence of a Lewis acid catalyst. youtube.com These foundational reactions paved the way for the synthesis of a wide array of chloro- and bromobenzenes.

The introduction of fluorine into aromatic systems presented a greater challenge due to the high reactivity of elemental fluorine. A significant breakthrough came with the development of the Balz-Schiemann reaction, which allowed for the introduction of fluorine via the thermal decomposition of diazonium fluoroborates. Later, methods utilizing reagents like antimony trifluoride (SbF₃) became crucial for the conversion of chlorinated side chains, such as the trichloromethyl group, into their fluorinated counterparts. beilstein-journals.org This historical progression has led to a deep understanding of how different halogens influence the reactivity and properties of the benzene ring, setting the stage for the development of highly substituted compounds like Pentafluoro(trichloromethyl)benzene.

Significance of Perfluorinated and Trichloromethylated Aromatic Systems in Advanced Synthesis

The presence of both perfluoro and trichloromethyl groups on a benzene ring imparts significant and often desirable characteristics to a molecule. Perfluorinated aromatic rings, such as the pentafluorophenyl group, are known for their high thermal and chemical stability. The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient, which influences its reactivity, particularly towards nucleophilic aromatic substitution. This property is widely exploited in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like high-performance polymers. rsc.org

The trichloromethyl group (-CCl₃) is a versatile functional group in organic synthesis. It is a strong electron-withdrawing group due to the inductive effect of the three chlorine atoms. askfilo.comdoubtnut.com This electronic influence can affect the reactivity of the adjacent aromatic ring. Furthermore, the trichloromethyl group can serve as a synthetic precursor to other important functional groups. For instance, it can be hydrolyzed to a carboxylic acid group or converted to a trifluoromethyl group (-CF₃) through halogen exchange reactions. beilstein-journals.org The ability to transform the -CCl₃ group makes it a valuable building block in the construction of complex molecules.

Research Trajectories and Academic Relevance of this compound

Research involving this compound and related compounds generally explores their utility as synthetic intermediates. The academic relevance of this compound lies in its potential as a building block for creating more complex molecules with specific, tailored properties. The combination of a stable, electron-deficient aromatic ring and a reactive side chain offers a platform for a variety of chemical transformations.

Current research trajectories in the broader field of polyhalogenated aromatic compounds focus on several key areas:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking more efficient and selective methods for the synthesis and functionalization of highly halogenated compounds. This includes exploring new catalytic systems and reaction conditions.

Materials Science Applications: Perfluorinated and polychlorinated aromatic compounds are investigated for their potential use in the creation of novel polymers, liquid crystals, and other materials with enhanced thermal stability, chemical resistance, and specific electronic properties.

Medicinal and Agrochemical Chemistry: The introduction of fluorine and chlorine atoms can significantly alter the biological activity of a molecule. Therefore, compounds like this compound can serve as scaffolds for the synthesis of new drug candidates and pesticides.

While specific, high-impact research focused solely on this compound is not extensively documented in readily available literature, its structural motifs are of significant interest in these broader research areas. The academic community continues to explore the synthesis and reactivity of such polyhalogenated systems to unlock new possibilities in chemical synthesis and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl3F5/c8-7(9,10)1-2(11)4(13)6(15)5(14)3(1)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXYRHITHKKNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382176 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-34-7 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving Pentafluoro Trichloromethyl Benzene

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pentafluorinated Benzene (B151609) Systems

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for polyfluoroaromatic compounds. The mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of multiple fluorine atoms, which are strongly electronegative, renders the aromatic ring highly electron-deficient (electrophilic) and thus activates it towards attack by nucleophiles. mdpi.com This activation is a defining feature of pentafluorinated benzene systems, where substitution of a fluorine atom is a common and synthetically useful transformation. researchgate.net

The general mechanism involves the attack of a nucleophile on the aromatic ring, forming the Meisenheimer complex in the rate-determining step. nih.gov Subsequently, the leaving group, typically a fluoride (B91410) ion, is eliminated, restoring the aromaticity of the ring. libretexts.org Electron-withdrawing groups enhance the reaction rate by stabilizing the negatively charged intermediate. libretexts.orglibretexts.org

Influence of the Trichloromethyl Group on SNAr Reactivity and Selectivity

The trichloromethyl (-CCl₃) group is a potent electron-withdrawing substituent due to the strong inductive effect of the three chlorine atoms. youtube.com When attached to a pentafluorinated benzene ring, the -CCl₃ group significantly enhances the ring's electrophilicity, further activating it for SNAr reactions beyond the activation already provided by the five fluorine atoms.

This increased reactivity stems from the stabilization of the anionic Meisenheimer intermediate. The combined electron-withdrawing power of the five fluoro substituents and the trichloromethyl group effectively delocalizes the negative charge of the intermediate, lowering the activation energy of the initial nucleophilic attack.

In terms of selectivity, SNAr reactions on monosubstituted pentafluorobenzene (B134492) derivatives (C₆F₅-X) are highly regioselective. Nucleophilic attack predominantly occurs at the para position (C-4) relative to the substituent 'X'. mdpi.com This is because the electron-withdrawing group can most effectively stabilize the negative charge of the intermediate via resonance when the attack is ortho or para to it. libretexts.orgwikipedia.org For Pentafluoro(trichloromethyl)benzene, the fluorine atom at the C-4 position is the most likely site for substitution by a nucleophile, as this position is para to the strongly activating -CCl₃ group.

| Substituent Group | Electronic Effect | Influence on Ring Activity (SNAr) | Predicted Regioselectivity |

|---|---|---|---|

| Pentafluoro (C₆F₅) | Strongly electron-withdrawing (-I) | Activating | Substitution at position para to the other ring substituent |

| Trichloromethyl (-CCl₃) | Strongly electron-withdrawing (-I) | Strongly Activating | Directs incoming nucleophiles to the para position |

| Combined C₆F₅CCl₃ | Extremely electron-withdrawing | Highly Activated | Substitution of the fluorine atom at the C-4 position |

Kinetic and Thermodynamic Parameters of SNAr Processes

The stability of this intermediate is the primary factor governing the reaction rate. For polyhalogenated benzenes, the SNAr reactivity order for the leaving group is F > Cl > Br > I. This is contrary to the trend in alkyl halides and is termed the "element effect." masterorganicchemistry.com Although the C-F bond is the strongest carbon-halogen bond, the high electronegativity of fluorine provides the most significant stabilization to the anionic intermediate, thereby accelerating the rate-determining first step. This stabilization outweighs the difficulty of C-F bond cleavage in the subsequent, faster elimination step.

The presence of the strongly electron-withdrawing -CCl₃ group in this compound is expected to further stabilize the Meisenheimer complex, leading to a significant increase in the reaction rate constant (k) compared to hexafluorobenzene. Thermodynamically, the formation of the substitution product is generally favorable due to the restoration of the highly stable aromatic system.

Electrophilic Aromatic Substitution (EAS) on Substituted Benzene Rings

Electrophilic aromatic substitution (EAS) involves the replacement of an atom on an aromatic ring, usually hydrogen, with an electrophile. pressbooks.pub The mechanism proceeds via a two-step process: initial attack by the aromatic π-system on the electrophile to form a positively charged carbocation intermediate (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. libretexts.org The first step is typically rate-determining. libretexts.org Substituents already on the ring profoundly affect both the reaction rate and the position of the incoming electrophile. youtube.compressbooks.pub

Directing Effects of Perfluoro and Trichloromethyl Substituents on EAS

The this compound ring is exceptionally deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of all its substituents. Both the fluoro and trichloromethyl groups pull electron density from the ring, making it a very poor nucleophile. youtube.comwikipedia.org

The directing effects of these substituents are antagonistic:

Fluoro Groups (-F): Halogens are deactivating groups but are considered ortho-, para-directors. wikipedia.orgyoutube.com This is because while their inductive effect (-I) withdraws electron density and deactivates the ring, their resonance effect (+M) can donate a lone pair of electrons to stabilize the positive charge of the sigma complex, particularly when the attack is at the ortho or para positions. youtube.commasterorganicchemistry.com

Trichloromethyl Group (-CCl₃): This group is strongly deactivating and is a meta-director. youtube.com It exerts a powerful inductive pull (-I effect) and has no lone pairs to participate in resonance stabilization. Attack at the meta position avoids placing the positive charge of the sigma complex on the carbon directly attached to the electron-withdrawing -CCl₃ group, which would be highly destabilizing. nih.gov

Given the extreme deactivation of the ring, forcing an EAS reaction on this compound would require exceptionally harsh conditions. The regiochemical outcome would be complex, governed by a competition between the ortho-, para-directing influence of the five fluorine atoms and the meta-directing influence of the trichloromethyl group.

Electronic Effects and Reaction Rate Analysis in EAS

The rate of electrophilic aromatic substitution is critically dependent on the electron density of the aromatic ring. Electron-donating groups increase the rate by stabilizing the cationic sigma complex, while electron-withdrawing groups decrease the rate by destabilizing it. mdpi.comyoutube.com

This compound contains six strongly deactivating substituents.

The trichloromethyl group deactivates the ring purely through a strong inductive (-I) effect. youtube.com

The cumulative inductive withdrawal from six electronegative substituents makes the aromatic ring extremely electron-poor. This severely destabilizes the positively charged sigma complex formed during an EAS reaction. Consequently, the activation energy for this rate-determining step is prohibitively high, leading to an extremely slow reaction rate compared to benzene.

| Substituent Group | Inductive Effect (-I) | Resonance Effect (+M) | Net Effect on Ring Activity (EAS) | Directing Influence |

|---|---|---|---|---|

| Fluoro (-F) | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para |

| Trichloromethyl (-CCl₃) | Strongly Withdrawing | None | Strongly Deactivating | meta |

| Combined C₆F₅CCl₃ | Extremely Withdrawing | Weakly Donating (from F) | Extremely Deactivating | Antagonistic (o,p vs. m) |

Free Radical Reactions of the Trichloromethyl Group on Aromatic Systems

Free radical reactions are initiated by homolytic bond cleavage, where a covalent bond breaks symmetrically, with each fragment retaining one electron. nih.gov This process often requires an input of energy, such as UV light or heat. nih.gov In the context of this compound, the focus of radical reactivity shifts from the aromatic ring to the trichloromethyl group.

While the substitution of benzylic hydrogens via a free radical chain reaction is a known process for compounds like methylbenzene, this compound lacks such hydrogens. Instead, the C-Cl bonds of the -CCl₃ group are the most likely sites for radical initiation. Homolytic cleavage of a C-Cl bond would generate a pentafluorophenyl(dichloromethyl) radical and a chlorine radical.

Initiation: The reaction can be initiated by UV light, which provides the energy to break a C-Cl bond homolytically. C₆F₅CCl₃ + hν → C₆F₅C•Cl₂ + •Cl

Propagation: The generated radicals can then propagate a chain reaction. For example, the highly reactive chlorine radical can abstract an atom from another molecule, or the carbon-centered radical can react with other species present in the mixture. A hypothetical propagation sequence could involve reaction with a generic substrate R-H: C₆F₅C•Cl₂ + R-H → C₆F₅CHCl₂ + •R •Cl + R-H → HCl + •R

Termination: The chain reaction is terminated when two radicals combine. •Cl + •Cl → Cl₂ C₆F₅C•Cl₂ + •Cl → C₆F₅CCl₃ 2 C₆F₅C•Cl₂ → C₆F₅Cl₂C-CCl₂C₆F₅

The generation of trichloromethyl free radicals from carbon tetrachloride is a well-documented process used in various chemical reactions, indicating the accessibility of this radical state. Therefore, the -CCl₃ group on the pentafluorobenzene ring serves as a potential source for initiating radical-mediated transformations.

Transformational Chemistry of the Trichloromethyl Moiety in Perfluorinated Aromatics

The trichloromethyl group (–CCl₃) attached to a perfluorinated aromatic ring, as in this compound, is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the introduction of other important functional groups, expanding the synthetic utility of this class of compounds.

A key transformation of the trichloromethyl group in perfluorinated aromatics is its partial fluorination to yield a chlorodifluoromethyl (–CF₂Cl) group. This conversion is significant as it introduces fluorine atoms into the methyl group, which can profoundly alter the chemical and physical properties of the molecule.

One effective method for this transformation involves the use of antimony(III) fluoride (SbF₃) as a fluorinating agent, often in the presence of a Lewis acid catalyst such as antimony(V) chloride (SbCl₅). The reaction proceeds through a stepwise exchange of chlorine atoms for fluorine atoms. The reactivity of the fluorinating agent and the reaction conditions can be tuned to favor the formation of the chlorodifluoromethyl group over further fluorination to a trifluoromethyl (–CF₃) group.

For instance, the reaction of this compound with a controlled amount of antimony trifluoride can selectively produce pentafluoro(chlorodifluoromethyl)benzene. While antimony(V) fluoride is a potent fluorinating agent, it can also lead to fluorination of the aromatic ring. thieme-connect.de In contrast, organo-substituted antimony fluorides like tetrafluoro(phenyl)-λ⁵-stibane can effectively fluorinate trichloromethyl groups without affecting the aromatic moiety. thieme-connect.de

Another approach involves the use of anhydrous hydrogen fluoride (HF), which can achieve selective partial fluorination of a trichloromethyl group to a chlorodifluoromethyl group when a small amount of an inert solvent like 1,2-dichloroethane (B1671644) is present. researchgate.net

The table below summarizes typical conditions for the conversion of a trichloromethyl group to a chlorodifluoromethyl group.

Table 1: Conditions for the Conversion of Trichloromethyl to Chlorodifluoromethyl Group

| Reagent(s) | Catalyst/Solvent | Temperature | Key Features |

|---|---|---|---|

| Antimony Trifluoride (SbF₃) | Antimony Pentachloride (SbCl₅) | Varies | Stepwise halogen exchange. |

| Anhydrous Hydrogen Fluoride (HF) | 1,2-Dichloroethane | Warming | Selective partial fluorination. researchgate.net |

This table presents a summary of common reaction conditions and is not exhaustive.

The trichloromethyl group on an aromatic ring can serve as a precursor for the generation of dichlorocarbene (B158193) (:CCl₂), a highly reactive intermediate. wikipedia.orgchemeurope.com Dichlorocarbene is typically generated by the reaction of a compound containing a trichloromethyl group with a strong base, such as potassium tert-butoxide or sodium hydroxide. wikipedia.org The base abstracts a proton from a suitable precursor, but in the case of this compound, which lacks an abstractable proton, alternative methods for carbene generation are necessary.

One such method is the thermal decomposition of a suitable precursor. For example, phenyl(trichloromethyl)mercury (B1584556) can decompose upon heating to release dichlorocarbene. chemeurope.com Another route involves the dechlorination of carbon tetrachloride with magnesium, a method that avoids the use of strong bases. chemeurope.com

Once generated, dichlorocarbene is a potent electrophile and readily participates in various chemical reactions. wikipedia.org A primary application of dichlorocarbene is in cyclopropanation reactions with alkenes, where it adds across the double bond to form geminal dichlorocyclopropanes. wikipedia.orgyoutube.com These cyclopropane (B1198618) derivatives can be further transformed into other valuable compounds. wikipedia.org Dichlorocarbene can also insert into C-H bonds, although this is generally less common.

Table 2: Generation and Reactions of Dichlorocarbene

| Generation Method | Reagents | Typical Reactions | Products |

|---|---|---|---|

| Base-induced elimination | Chloroform (B151607), Base (e.g., NaOH, KOtBu) | Cyclopropanation of alkenes | Geminal dichlorocyclopropanes wikipedia.orgyoutube.com |

| Thermal decomposition | Phenyl(trichloromethyl)mercury | Cycloaddition | Dichlorocyclopropanes chemeurope.com |

This table provides an overview of dichlorocarbene chemistry and is not specific to this compound as a direct precursor without a suitable generation method.

Metal-Catalyzed Reactions and Cross-Coupling Strategies with this compound Adducts

This compound and its derivatives can participate in various metal-catalyzed reactions, particularly cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the activation of a carbon-halogen or carbon-metal bond by a transition metal catalyst, most commonly palladium. youtube.comqualitas1998.netyoutube.com

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. thieme-connect.denih.govresearchgate.net While the direct coupling of the C-Cl bonds in the trichloromethyl group is challenging, the pentafluorophenyl ring itself can be functionalized through cross-coupling. For instance, a halogen atom on the perfluorinated ring can be replaced.

Research has shown that palladium(0) complexes can catalyze the cross-coupling of perfluoroarenes, such as hexafluorobenzene, with diarylzinc compounds. nih.gov This suggests that similar strategies could be applied to derivatives like this compound, where a fluorine atom on the ring is substituted. The choice of ligand for the palladium catalyst is crucial for the success of these reactions. nih.gov

Furthermore, pentafluorophenyl esters have been demonstrated to be effective electrophiles in Suzuki-Miyaura cross-coupling reactions, proceeding through selective C-O acyl cleavage. nih.gov This highlights the reactivity of the pentafluorophenyl moiety in palladium-catalyzed transformations.

The table below outlines key aspects of metal-catalyzed cross-coupling reactions relevant to perfluorinated aromatic compounds.

Table 3: Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide | Palladium catalyst + Base | Forms C(sp²)-C(sp²) bonds. thieme-connect.deresearchgate.net |

| Palladium-catalyzed C-F activation | Perfluoroarene + Organozinc compound | Pd(0) complex + Ligand (e.g., PCy₃) + Additive (e.g., LiI) | Enables coupling of perfluorinated rings. nih.gov |

This table summarizes general principles of cross-coupling reactions that can be applied to adducts of this compound.

Applications of Pentafluoro Trichloromethyl Benzene in Advanced Organic Synthesis and Materials Science Research

Role as a Precursor in the Synthesis of Novel Fluorinated Compounds for Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. researchgate.netresearchgate.net Pentafluoro(trichloromethyl)benzene serves as a key starting material for creating more complex fluorinated molecules. The pentafluorophenyl group is a common motif in various bioactive compounds. The strategic incorporation of fluorine can productively influence a molecule's conformation, pKa, intrinsic potency, and pharmacokinetic profile. researchgate.net

The presence of the trichloromethyl group alongside the pentafluorophenyl ring offers multiple reaction sites. For instance, the pentafluorophenyl group is susceptible to nucleophilic aromatic substitution, where a fluorine atom, typically at the para position, can be displaced. nih.gov This allows for the introduction of various functional groups. The trichloromethyl group can also undergo transformations to generate other functionalities, further expanding the molecular diversity accessible from this precursor. This dual reactivity makes it a valuable scaffold for building libraries of novel fluorinated compounds for drug discovery programs. nih.govnih.gov

Building Block in Agrochemical Research and Development

Similar to medicinal chemistry, the incorporation of fluorine is a proven strategy in the development of modern agrochemicals, with approximately 50% of commercial agrochemicals containing fluorine. nih.gov this compound provides a robust scaffold for the synthesis of new pesticides and herbicides. The lipophilicity and metabolic stability conferred by the fluorinated ring can enhance the efficacy and environmental persistence of the active ingredients. The reactivity of the compound allows for the attachment of various toxophoric or pharmacophoric groups necessary for biological activity.

Utility in the Development of Functional Polymers and Advanced Materials

The pentafluorophenyl group is a valuable component in the synthesis of advanced functional polymers. ugent.beresearchgate.net Polymers containing pentafluorophenyl esters are known for their use in bioconjugation, as these esters are less susceptible to hydrolysis than other activated esters. utwente.nl While this compound itself is not a monomer, its derivatives can be. For example, transformation of the trichloromethyl group could yield a polymerizable functional group like a vinyl or styryl group. nist.gov

The resulting polymers bearing the C₆F₅ moiety can be further modified through nucleophilic substitution of the fluorine atoms, allowing for the covalent attachment of various molecules, including fluorescent labels, amino acids, and peptides. utwente.nl This post-polymerization modification is a powerful tool for creating materials with tailored properties for applications in drug delivery, medical devices, sensors, and as advanced coatings. utwente.nlbohrium.com

Application in Dye Chemistry and Related Pigment Synthesis

The highly fluorinated aromatic ring in this compound can influence the electronic properties of a chromophore. By incorporating this moiety into dye molecules, chemists can fine-tune their absorption and emission spectra, as well as improve properties like photostability and chemical resistance. The pentafluorophenyl group can act as a strong electron-withdrawing group, which is a key feature in the design of many modern dyes and pigments. The synthetic versatility of the compound allows it to be integrated into various classes of dyes.

Generation of N-Heterocyclic Carbenes (NHCs) from Related Pentafluorophenyl Adducts

N-Heterocyclic Carbenes (NHCs) are a class of persistent carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. scripps.edursc.org One of the early methods for generating NHCs involved the vacuum pyrolysis of 2-trichloromethyl dihydroimidazole (B8729859) compounds, which eliminated chloroform (B151607) to yield the carbene. wikipedia.org

While not directly involving this compound, this historical context is relevant. This compound can be a precursor to other pentafluorophenyl compounds. The chemistry of generating NHCs from haloform adducts demonstrates a potential, albeit less common, synthetic pathway. More modern and milder methods for NHC generation are now prevalent, such as the deprotonation of azolium salts or the abstraction of chloronium ions from 2-chloroazolium salts. scripps.edunih.gov NHCs have been successfully used to catalyze the pentafluorophenylation of aldehydes, showcasing the synergy between NHC chemistry and the synthesis of fluorinated molecules. rsc.org

Synthesis of Specialized Fluorocarbon Surfactants and Chemical Intermediates

Fluorocarbon surfactants exhibit unique properties, such as the ability to significantly lower the surface tension of water. The this compound molecule contains a hydrophobic (fluorocarbon) and a reactive (trichloromethyl) part. The trichloromethyl group can be chemically modified to introduce a hydrophilic head group, a necessary component for any surfactant. This would result in an amphiphilic molecule with a highly fluorinated tail, characteristic of specialized fluorosurfactants used in demanding applications. Furthermore, the compound serves as a versatile chemical intermediate for synthesizing other polyfluorinated aromatic compounds through reactions involving either the pentafluorophenyl ring or the trichloromethyl group. nih.govnist.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Pentafluoro Trichloromethyl Benzene

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds like Pentafluoro(trichloromethyl)benzene. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the elemental formula. nih.gov For this compound (C₇Cl₃F₅), HRMS can differentiate its molecular formula from other potential combinations of atoms that might have a similar nominal mass.

The ionization technique employed, such as electron ionization (EI) or chemical ionization (CI), can generate characteristic fragmentation patterns. osti.gov These patterns, when analyzed by HRMS, provide a fragmentation fingerprint that helps confirm the connectivity of the atoms, such as the bond between the C₆F₅ ring and the CCl₃ group. The precise masses of fragments corresponding to the loss of chlorine or fluorine atoms, or the cleavage of the C-C bond, serve as powerful evidence for structural confirmation. rfi.ac.uk

Table 1: Illustrative HRMS Data for this compound (C₇Cl₃F₅)

| Ion | Elemental Composition | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| [M]⁺ | C₇³⁵Cl₃F₅ | 299.8852 | 299.8847 | -1.7 |

| [M-Cl]⁺ | C₇³⁵Cl₂F₅ | 264.9163 | 264.9159 | -1.5 |

| [M-CCl₃]⁺ | C₆F₅ | 166.9941 | 166.9938 | -1.8 |

| [C₆F₅]⁺ | C₆F₅ | 166.9941 | 166.9938 | -1.8 |

| [CCl₃]⁺ | C³⁵Cl₃ | 117.9091 | 117.9088 | -2.5 |

Note: Data is illustrative and based on theoretical calculations for the most abundant isotopes. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) would be a key feature in the actual spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Purity Analysis (e.g., ¹⁹F NMR, ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing fluorinated organic molecules. rsc.org For this compound, a combination of ¹⁹F, ¹H, and ¹³C NMR is used.

¹⁹F NMR: This is the most informative NMR technique for this compound. Due to the C₆F₅ group, a complex second-order spectrum is expected. lboro.ac.ukresearchgate.net The spectrum would typically show three distinct signals for the fluorine atoms in ortho, meta, and para positions relative to the CCl₃ substituent. The chemical shifts and, crucially, the fluorine-fluorine (¹⁹F-¹⁹F) coupling constants provide definitive information about the substitution pattern on the aromatic ring, confirming the 1-(trichloromethyl)pentafluorobenzene structure over other possible isomers.

¹H NMR: A ¹H NMR spectrum would primarily be used to confirm the absence of protons on the aromatic ring and to detect any proton-containing impurities. An ideal spectrum for pure this compound would show no signals, except for the internal standard (e.g., TMS).

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carbon attached to the CCl₃ group would appear at a specific chemical shift, while the five carbons of the fluorinated ring would exhibit complex splitting patterns due to carbon-fluorine (¹³C-¹⁹F) coupling. researchgate.net The signal for the CCl₃ carbon would also be identifiable.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹⁹F | -140 to -145 | m | - | F-2, F-6 (ortho) |

| ¹⁹F | -150 to -155 | t | J(F,F) ≈ 20 | F-4 (para) |

| ¹⁹F | -160 to -165 | m | - | F-3, F-5 (meta) |

| ¹³C | 140-150 | dm | ¹J(C,F) ≈ 250 | C-2, C-3, C-4, C-5, C-6 |

| ¹³C | 110-120 | t | ²J(C,F) ≈ 20 | C-1 |

| ¹³C | 95-105 | s | - | -CCl₃ |

Note: Predicted values are illustrative. Chemical shifts are referenced to CFCl₃ for ¹⁹F and TMS for ¹³C.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Structural Confirmation

The IR and Raman spectra would be dominated by strong absorptions corresponding to:

C-F stretching vibrations: Typically found in the 1100-1400 cm⁻¹ region.

Aromatic C=C ring stretching: Occurring in the 1450-1650 cm⁻¹ range.

C-Cl stretching vibrations: Found in the 600-800 cm⁻¹ region.

The combination of these characteristic bands provides strong evidence for the presence of both the pentafluorophenyl and trichloromethyl moieties. nih.gov Because the molecule has a center of symmetry, some vibrations may be IR-active but Raman-inactive, and vice-versa (the rule of mutual exclusion), providing further structural information if both spectra are analyzed. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C=C Stretch | 1500 - 1650 | IR, Raman |

| C-F Stretch | 1100 - 1400 | IR (strong) |

| C-Cl Stretch (asymmetric) | 750 - 800 | IR (strong) |

| C-Cl Stretch (symmetric) | 650 - 700 | Raman (strong) |

Gas Chromatography (GC) Coupled Techniques for Separation and Quantification in Complex Mixtures (e.g., GC-MS, GC-FID, GC-PID)

Gas chromatography is the premier technique for separating and analyzing volatile and semi-volatile compounds like this compound. hpst.cz When coupled with various detectors, it becomes a powerful tool for both qualitative and quantitative analysis in complex mixtures. mdpi.com

GC-MS: This is the most powerful combination for identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component as it elutes. mdpi.com This allows for positive identification of this compound even in the presence of co-eluting impurities by comparing the obtained spectrum with a reference. researchgate.net

GC-FID (Flame Ionization Detector): The FID is a robust, general-purpose detector for organic compounds. While it is less specific than a mass spectrometer, it provides excellent quantitative data over a wide linear range. chromatographyonline.com It is often used for purity analysis and to quantify the compound in samples where its identity is already known. researchgate.net

GC-PID (Photoionization Detector): A PID is highly sensitive to aromatic compounds and compounds with double or triple bonds. It is a non-destructive detector and can be more sensitive than an FID for certain analytes, including aromatic compounds. researchgate.net

The choice of GC column, typically a non-polar or medium-polarity capillary column, is critical for achieving good separation from isomers or related byproducts.

High-Performance Liquid Chromatography (HPLC) Coupled Techniques for Analysis of Polar Derivatives (e.g., HPLC-UV, HPLC-FLD/DAD)

While this compound itself is relatively non-polar and better suited for GC analysis, its potential polar derivatives, which might be formed through degradation or metabolic processes (e.g., hydrolysis of the CCl₃ group to a COOH group), are best analyzed by High-Performance Liquid Chromatography (HPLC). researchgate.net

HPLC-UV/DAD (Diode Array Detector): Reversed-phase HPLC would be used to separate polar derivatives from the parent compound. A UV or DAD detector is ideal for detection, as the aromatic ring of this compound and its derivatives will strongly absorb UV light. wur.nl A DAD provides a full UV spectrum for each peak, aiding in peak identification and purity assessment. nih.gov

HPLC-FLD (Fluorescence Detector): The pentafluorophenyl group can impart native fluorescence to the molecule and its derivatives. researchgate.net An FLD is highly selective and sensitive, allowing for the detection of trace amounts of the compound or its fluorescent derivatives in complex matrices, often with less interference than a UV detector.

X-ray Diffraction Studies for Single-Crystal and Solid-State Structural Determination

For an ultimate and unambiguous confirmation of molecular structure, single-crystal X-ray diffraction is the gold standard. This technique requires growing a suitable single crystal of this compound. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the solid state.

The resulting data provides exact bond lengths, bond angles, and intermolecular packing information. This would definitively confirm the connectivity of the C₆F₅ and CCl₃ groups and reveal details about the planarity of the benzene (B151609) ring and the geometry of the trichloromethyl group. This technique is particularly valuable for resolving any structural ambiguities that may persist after spectroscopic analysis.

Advanced Hyphenated Analytical Platforms (e.g., LC-MS/MS, GCxGC) for Comprehensive Profiling

For the most challenging analytical problems, such as detecting trace levels of this compound or its byproducts in complex environmental or biological samples, advanced hyphenated platforms are employed.

LC-MS/MS (Tandem Mass Spectrometry): This technique, applied to polar derivatives, involves selecting a precursor ion (e.g., the deprotonated molecule of a derivative) from the first mass spectrometer and fragmenting it to produce a set of product ions in the second mass spectrometer. nih.govnih.gov This provides an extremely high degree of selectivity and sensitivity, allowing for confident identification and quantification at very low concentrations. nih.gov

GCxGC (Comprehensive Two-Dimensional Gas Chromatography): GCxGC utilizes two different GC columns in series to provide a much higher degree of separation than single-column GC. nih.gov This is particularly useful for resolving the target analyte from a multitude of other compounds in a very complex sample, such as a petroleum product or an environmental extract. The enhanced separation power can reveal minor impurities or isomers that would be hidden in a conventional GC chromatogram. nih.gov

Computational and Theoretical Studies on Pentafluoro Trichloromethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.org These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictates its structure and chemical behavior. For complex molecules such as Pentafluoro(trichloromethyl)benzene, these calculations can predict a wide range of properties before a compound is ever synthesized.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure of benzene (B151609) derivatives. usu.edunih.gov DFT methods, such as the widely used B3LYP functional, can be employed to optimize the molecular geometry of this compound, determining key bond lengths, bond angles, and dihedral angles. researchgate.net From the optimized geometry, one can calculate fundamental energetic properties.

These calculations would reveal the significant electronic influence of the five fluorine atoms and the trichloromethyl group on the benzene ring. The electron-withdrawing nature of these substituents is expected to substantially alter the C-C bond lengths within the aromatic ring and the C-C bond connecting the ring to the CCl₃ group. nih.gov

Table 1: Illustrative Energetic Properties of this compound Calculable by DFT

| Property | Description | Computational Significance |

| Heat of Formation | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | Provides data on the thermodynamic stability of the molecule. |

| Bond Dissociation Energy | The energy required to break a specific bond homolytically (e.g., the Ar-CCl₃ bond). | Indicates the strength of chemical bonds within the molecule. |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | Quantifies the molecule's ability to accept an electron, crucial for understanding its role in redox reactions. |

| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | Measures the molecule's resistance to oxidation. |

This table is illustrative. The values would be obtained from specific DFT calculations (e.g., using the B3LYP/6-311G* level of theory).*

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. lumenlearning.commasterorganicchemistry.com Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for predicting reactivity. chemrxiv.org The energy and spatial distribution of the HOMO and LUMO indicate where a molecule is likely to act as a nucleophile or an electrophile, respectively. masterorganicchemistry.comchemrxiv.org

For this compound, the strong electron-withdrawing effects of the F and CCl₃ groups are expected to significantly lower the energies of both the HOMO and LUMO compared to benzene. lumenlearning.com A low-lying LUMO would make the aromatic ring highly susceptible to nucleophilic aromatic substitution, a key reactive characteristic. The distribution of the LUMO would likely be concentrated on the carbon atoms of the benzene ring, highlighting the sites for nucleophilic attack. Analysis beyond the HOMO, considering other frontier orbitals, can sometimes provide a more complete picture of reactivity. nih.gov

Table 2: Conceptual Frontier Orbital Properties and Reactivity Predictions

| Orbital | Predicted Energy Level | Predicted Location | Implied Reactivity |

| HOMO | Very Low | Primarily on the benzene ring and chlorine lone pairs | Poor nucleophile/electron donor |

| LUMO | Low | Primarily on the π* system of the pentafluorophenyl ring | Strong electrophile, susceptible to nucleophilic attack |

This table presents conceptual predictions based on FMO theory. Actual energy values and orbital plots would be generated by quantum chemical software.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. arxiv.org This allows for the exploration of conformational landscapes and intermolecular interactions. researchgate.netscielo.org.mx

For this compound, a key area of conformational flexibility is the rotation of the trichloromethyl group relative to the plane of the benzene ring. MD simulations can map the potential energy surface of this rotation to identify the most stable (lowest energy) conformations and the energy barriers between them. wustl.edu

Furthermore, MD simulations can model how this compound interacts with other molecules, such as solvents or biological macromolecules. nih.govnih.gov By placing the molecule in a simulation box with other species, one can observe and quantify interactions like halogen bonding (C-Cl···X or C-F···X), π-π stacking with other aromatic rings, and van der Waals forces. mostwiedzy.plresearchgate.net These simulations provide insight into solvation properties, crystal packing forces, and potential binding modes to a receptor. mostwiedzy.plresearchgate.net

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an indispensable tool for mapping the detailed pathway of a chemical reaction. By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products, including the high-energy transition state (TS) that represents the reaction barrier. usu.eduscm.com

For a potential reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods can be used to:

Optimize the geometries of the reactants and products.

Propose an initial guess for the transition state structure. Methods like QST2 or QST3 can be used if both reactant and product structures are known. stackexchange.com

Perform a transition state optimization to locate the exact saddle point on the potential energy surface. youtube.com

Conduct a vibrational frequency calculation. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. stackexchange.comyoutube.com

Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified TS connects the desired reactants and products. stackexchange.com

This process yields the activation energy (the difference in energy between the reactants and the TS), which is critical for predicting the reaction rate. scm.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation and interpretation of experimental spectra.

For this compound, predicting the ¹⁹F NMR spectrum is particularly important. Calculations using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP/6-31+G(d,p)), can compute the magnetic shielding tensors for each fluorine nucleus. nih.gov These values are then converted to chemical shifts by referencing them against a standard compound. Often, a linear scaling factor is applied to the computed values to correct for systematic errors in the computational method, leading to excellent agreement with experimental data. nih.govresearchgate.net This allows for the unambiguous assignment of each peak to a specific fluorine atom (ortho, meta, para) on the ring.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net After geometry optimization, a frequency calculation yields the normal modes of vibration. youtube.com As with NMR predictions, the calculated frequencies are typically scaled by an empirical factor to better match experimental values, due to the assumptions of harmonic oscillation and incomplete treatment of electron correlation in the models. nih.gov These calculations help assign the observed spectral bands to specific molecular motions, such as C-F stretches, C-Cl stretches, and aromatic ring deformations. nist.gov

Table 3: Illustrative Prediction of ¹⁹F NMR Chemical Shifts

| Fluorine Position | Calculated Shift (ppm) | Scaled Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| Ortho (F2, F6) | -145.2 | -140.5 | -140.8 |

| Meta (F3, F5) | -165.8 | -160.1 | -160.3 |

| Para (F4) | -158.1 | -152.7 | -153.0 |

Values are hypothetical, illustrating the process of computational prediction and scaling. The scaling equation used would be derived from a benchmark set of related fluorinated aromatic compounds. nih.govresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity or a physical property like toxicity. nih.gov Computational methods are essential for generating the molecular descriptors used in these models. nih.gov

For this compound, a QSAR study could be developed to predict its potential toxicity or environmental impact. This would involve calculating a variety of descriptors from its computationally optimized structure. These descriptors fall into several categories:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges, electrostatic potential. nih.gov

Steric/Topological: Molecular volume, surface area, shape indices.

Hydrophobicity: LogP (partition coefficient).

A statistical model, such as partial least squares (PLS), is then built to create a mathematical equation linking these descriptors to the observed activity of a set of related training compounds. nih.govnih.gov The resulting model could then be used to predict the activity of this compound. Studies on other chlorinated benzenes have shown that properties like dipolar momentum and the electronic character of substituents are key predictors of toxicity. nih.gov

Mechanistic Toxicology Research of Halogenated Aromatics Relevant to Pentafluoro Trichloromethyl Benzene

Fundamental Principles of Mechanistic Toxicology in Xenobiotic Research

Mechanistic toxicology is a field dedicated to understanding the cellular, biochemical, and molecular processes by which chemical agents, known as xenobiotics, cause harmful effects in living organisms. tamu.edumhmedical.com The primary goal is to move beyond simply observing toxicity to elucidating the specific sequence of events that lead to an adverse outcome. routledge.com This involves identifying the toxicant, its target molecules, and the subsequent alterations in biological pathways that result in cell injury, organ dysfunction, and disease. mhmedical.comroutledge.com

The fundamental principles of mechanistic toxicology are rooted in the concept that the toxic effects of a xenobiotic are a consequence of its interaction with biological systems at various levels of organization. routledge.com This begins with the absorption, distribution, metabolism, and excretion (ADME) of the compound, which determines its concentration and persistence at the target site. A key aspect is the process of biotransformation, where the organism's enzymes modify the xenobiotic. wur.nl While often a detoxification process, biotransformation can also lead to bioactivation, creating reactive metabolites that are more toxic than the parent compound. sjweh.finih.gov

By understanding these mechanisms, toxicologists can identify susceptible individuals or populations, design safer chemicals, and develop more rational approaches for risk assessment and the treatment of chemical poisonings. mhmedical.comnih.gov Mechanistic data provides a crucial bridge between chemical exposure and the eventual toxicological outcome, forming the basis for predicting the potential hazards of new and existing chemicals to human health and the environment. routledge.comnih.gov

Molecular Initiating Events and Elucidation of Adverse Outcome Pathways (AOPs)

The Adverse Outcome Pathway (AOP) framework is a conceptual model used in toxicology to structure and organize biological knowledge, creating a clear path from an initial molecular-level interaction to an adverse outcome relevant for risk assessment. epa.govnih.gov This framework is built upon a sequence of causally linked events, starting with the Molecular Initiating Event (MIE). epa.govnih.gov

An MIE is defined as the initial interaction between a chemical and a specific biomolecule or biological system. researchgate.netcore.ac.uk This can include events like a xenobiotic binding to a receptor, interacting with DNA, or inhibiting an enzyme. nih.govresearchgate.net The MIE is the trigger that sets off a cascade of subsequent biological perturbations. epa.gov For many halogenated aromatic hydrocarbons, a well-characterized MIE is the binding and activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of numerous genes. nih.govmdpi.com

Following the MIE, a series of intermediate "key events" (KEs) occur at increasing levels of biological complexity, from the subcellular to the cellular, tissue, and organ levels. epa.govnih.gov An AOP describes this entire sequence, linking the MIE to KEs (e.g., altered gene expression, increased oxidative stress) and ultimately to an adverse outcome (AO), such as organ toxicity or carcinogenesis. epa.govnih.gov By elucidating these pathways, researchers can use data from in vitro and in silico models to predict potential hazards without relying solely on animal testing. ecetoc.org The AOP framework provides a systematic way to evaluate the mechanistic evidence connecting a chemical's initial molecular interaction to a final, tangible health effect. epa.gov

Studies on Biotransformation and Metabolism in Biological Systems

The biotransformation of halogenated benzenes is a critical factor in determining their toxic potential, as metabolism can lead to either detoxification or bioactivation into reactive, harmful intermediates. sjweh.finih.gov These metabolic processes are primarily catalyzed by enzymes located in the liver and other organs. wur.nl The biotransformation of xenobiotics is generally divided into Phase I and Phase II reactions. wur.nl

Phase I reactions introduce or expose functional groups (like -OH or -NH2) on the parent compound, typically through oxidation, reduction, or hydrolysis. wur.nl For halogenated benzenes, a key Phase I pathway involves cytochrome P450 enzymes, which can oxidize the aromatic ring to form epoxide intermediates. These epoxides can then be converted into phenols. nih.gov

Phase II reactions involve the conjugation of the modified compound with endogenous molecules, such as glutathione (B108866), to increase water solubility and facilitate excretion. wur.nlnih.gov However, some metabolites generated during these phases are highly reactive and can cause toxicity. nih.gov For halogenated benzenes, key reactive metabolites include epoxides, phenols, and benzoquinones, which are formed from the further oxidation of phenolic metabolites. nih.gov These reactive species can bind to cellular macromolecules and induce toxicity. For example, benzoquinone-derived glutathione adducts have been strongly linked to nephrotoxicity induced by halogenated benzenes. nih.gov

The table below summarizes the major types of metabolites formed from halogenated benzenes and their general role in toxicity.

| Metabolite Class | Formation Pathway | Toxicological Significance | Citation |

| Epoxides | Phase I oxidation of the aromatic ring by cytochrome P450 enzymes. | Can be reactive intermediates, but often further metabolized. | nih.gov |

| Phenols | Formed from the rearrangement of epoxides or direct hydroxylation. | Can be further oxidized to more reactive species like benzoquinones and may disrupt hormone homeostasis. | nih.gov |

| Benzoquinones | Oxidation of phenolic metabolites (e.g., hydroquinone). | Highly reactive electrophiles linked to hepatotoxicity and DNA damage. | nih.govnih.gov |

| Glutathione Conjugates | Phase II conjugation of reactive intermediates (e.g., epoxides, benzoquinones) with glutathione. | Generally a detoxification step, but some conjugates, particularly those derived from benzoquinones, are linked to nephrotoxicity. | nih.gov |

Cellular and Subcellular Responses to Halogenated Benzene (B151609) Exposure

Investigations into Gene Expression and Regulation Mechanisms

Exposure to halogenated aromatic compounds can significantly alter gene expression, a key mechanism underlying their toxicity. nih.gov One of the most studied pathways involves the aryl hydrocarbon receptor (AhR), a transcription factor that is activated by binding to planar halogenated aromatic hydrocarbons like certain polychlorinated biphenyls (PCBs) and dioxins. nih.govnih.gov Upon activation, the ligand-bound AhR translocates to the nucleus, where it dimerizes with another protein and binds to specific DNA sequences, leading to changes in the expression of target genes. nih.gov

This receptor-mediated mechanism, however, does not account for all the toxic effects of these compounds, suggesting that other pathways are also involved. nih.govnih.gov For instance, metabolites of benzene have been shown to induce broad changes in gene expression in human cells. nih.gov Studies using microarray analysis on human peripheral blood mononuclear cells exposed to benzene metabolites like 1,2,4-benzenetriol (B23740) revealed the suppression of genes involved in protein expression regulation and the simultaneous activation of genes encoding for heat shock proteins and members of the cytochrome P450 family. nih.gov

Furthermore, in anaerobic bacteria, specific gene clusters are responsible for the degradation of halogenated aromatics. nih.gov These clusters often include regulatory genes, such as badR, that control the expression of the enzymes needed to break down the aromatic ring. nih.gov In eukaryotes, gene expression is a multi-level process that can be regulated at the transcriptional, post-transcriptional, and post-translational stages, and xenobiotics can interfere at any of these points. youtube.com Environmental factors, including chemical exposures, can influence transcription factors and epigenetic marks, which in turn affect how tightly DNA is packaged and whether genes are accessible for transcription. youtube.comyoutube.com

Oxidative Stress Induction and DNA Damage Pathways

A prominent mechanism of toxicity for halogenated benzenes and their metabolites is the induction of oxidative stress. nih.govresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. researchgate.net The metabolism of compounds like benzene can generate metabolites, such as p-benzoquinone and 1,2,4-benzenetriol, which are potent inducers of ROS. nih.govnih.gov This overproduction of ROS can damage cellular components, including lipids, proteins, and, critically, DNA. acs.org

Oxidative damage to DNA can result in various lesions, including single- and double-strand breaks and the formation of oxidized bases. nih.govfrontiersin.org Studies have demonstrated that benzene metabolites can directly cause DNA damage. For example, in mouse lymphoma cells, both p-benzoquinone and 1,2,4-benzenetriol were found to induce DNA strand breaks in a dose-dependent manner, with p-benzoquinone being significantly more potent. nih.govtoxicdocs.org Such DNA damage, if not properly repaired, can lead to mutations, genomic instability, and ultimately contribute to carcinogenesis. acs.orgnih.gov Research using in utero exposure models in mice has confirmed that benzene induces double-strand DNA breaks in fetal liver cells and alters the expression of genes involved in DNA repair pathways, including nucleotide excision repair and homologous recombination. nih.gov

The table below details the DNA-damaging potential of several key benzene metabolites as observed in L5178YS mouse lymphoma cells.

| Compound | Concentration Range Tested | DNA Strand Break Induction | Potency (ED50) | Citation |

| Benzene | up to 1.0 mM | No | - | nih.gov |

| Phenol (B47542) | up to 1.0 mM | No | - | nih.gov |

| Catechol | up to 1.0 mM | No | - | nih.gov |

| Hydroquinone (B1673460) | up to 0.1 mM | No | - | nih.gov |

| 1,2,4-Benzenetriol | 1.0 µM - 1.0 mM | Yes (Dose-related) | ~55.0 µM | nih.gov |

| p-Benzoquinone | 1.0 µM - 1.0 mM | Yes (Dose-related) | ~2.5 µM | nih.gov |

Modulation of Cell Death and Proliferation Mechanisms

Halogenated aromatic compounds and their metabolites can disrupt the delicate balance between cell survival, proliferation, and programmed cell death (apoptosis). nih.govnih.gov This modulation is a critical factor in the toxic outcomes associated with exposure, including tissue damage and cancer development. researchgate.netnih.gov

Exposure to benzene metabolites can trigger signal transduction pathways that are involved in both cell proliferation and apoptosis. nih.gov For instance, chronic low-dose benzene exposure in humans has been shown to modulate signaling pathways such as NF-κB and STAT3, which are known to regulate cellular responses to stress, inflammation, and survival. nih.gov The benzene metabolite hydroquinone has been observed to induce apoptosis in certain cell types, a process linked to the metabolic bioactivation of hydroquinone to the highly reactive 1,4-benzoquinone (B44022) by peroxidases. nih.gov

Interestingly, these compounds can have complex and sometimes contradictory effects. While hydroquinone can induce apoptosis, it has also been suggested that it may inhibit proteases that are themselves involved in executing the apoptotic program. nih.gov This dual capability means that benzene metabolites could potentially inhibit apoptosis induced by other stimuli, leading to the survival of damaged cells. nih.gov Such a disruption of normal cell turnover and the potential for damaged cells to proliferate can contribute to aberrant tissue development and neoplastic progression. nih.gov Therefore, the ability of these xenobiotics to modulate fundamental cellular processes like apoptosis and proliferation is a key mechanism in their carcinogenicity. nih.govresearchgate.net

Immunotoxicological Research and Inflammatory Response Mechanisms

The immunotoxicity of halogenated aromatic hydrocarbons is a significant area of toxicological research. Many of these compounds, including dioxins and related substances, exert their effects through a common mechanism involving the aryl hydrocarbon receptor (AhR). nih.gov The binding of a halogenated aromatic ligand to this cytosolic receptor protein leads to its translocation into the nucleus, where it alters gene expression. nih.gov This disruption can lead to a range of toxic effects, including immunotoxicity. While direct immunotoxicological studies on pentafluoro(trichloromethyl)benzene are not extensively documented, the mechanisms observed for related halogenated aromatics provide a framework for understanding its potential effects.

The halogenated aromatic ring is a structural feature that can be associated with risks of off-target activity. acs.org Research into certain halogenated compounds has shown that they can modulate inflammatory pathways. For instance, some molecules can activate signaling cascades that result in anti-inflammatory responses. acs.org One such mechanism involves the phosphorylation of spleen tyrosine kinase (SYK), a critical event that propagates downstream processes including microglial phagocytosis and survival. acs.org Activation of the TREM2–DAP12 signaling axis, which promotes SYK phosphorylation, has been observed with some halogenated compounds, indicating a potential for potent modulation of immune cell function. acs.org Furthermore, studies on other classes of drugs containing halogenated aromatic rings, such as SGLT2 inhibitors, suggest that their mechanisms of action can include the reduction of inflammation and oxidative stress. mdpi.com These effects are thought to be mediated by counteracting processes like the formation of advanced glycation end products (AGEs), which stimulate fibrotic and inflammatory signaling pathways. mdpi.com

Identification and Validation of Biomarkers of Exposure and Effect

Biomarkers are crucial tools for assessing exposure to chemical compounds and for understanding their potential health effects. For aromatic hydrocarbons, a variety of biomarkers of exposure and effect have been identified and validated, primarily through extensive research on compounds like benzene and polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov

Biomarkers of Exposure

Biomarkers of exposure are typically the parent compound or its metabolites measured in biological samples such as urine, blood, or exhaled air. For benzene, a closely related aromatic compound, several biomarkers have been extensively studied. nih.gov These include unmetabolized benzene in blood and urine, as well as various urinary metabolites. nih.govcapes.gov.br The correlation between these biomarkers and environmental benzene concentrations varies, indicating different levels of utility for monitoring exposure. nih.gov For instance, unmetabolized benzene in urine shows a very strong correlation with exposure levels. nih.govcapes.gov.br Among the metabolites, trans,trans-muconic acid (t,t-MA) and S-phenylmercapturic acid (S-PMA) are frequently used, although their specificity can be influenced by factors like diet and genetic polymorphisms. mdpi.comnih.gov

| Biomarker | Biological Matrix | Correlation Coefficient (r) with Air Benzene | Notes |

|---|---|---|---|

| Unmetabolised Benzene | Urine | 0.76 | Correlates best with exposure, but technical challenges limit its use. nih.gov |

| Unmetabolised Benzene | Blood | 0.64 | Strong correlation with exposure. nih.gov |

| trans,trans-Muconic Acid (t,t-MA) | Urine | 0.53 | Considered a reliable metabolite biomarker, but may lack specificity at very low exposure levels. nih.govmdpi.com |

| Hydroquinone | Urine | 0.44 | Moderate correlation. nih.gov |

| Phenol | Urine | 0.38 | Lesser correlation compared to other metabolites. nih.gov |

| S-Phenylmercapturic Acid (S-PMA) | Urine | N/A | Considered more reliable for non-professional or very low background exposure levels. mdpi.com |

| Catechol | Urine | No Correlation | Not found to be a reliable biomarker for benzene exposure. nih.gov |

Biomarkers of Effect

Biomarkers of effect indicate biochemical or cellular changes resulting from exposure. For aromatic hydrocarbons, these often involve measuring the body's response to oxidative stress and cellular damage. nih.gov Exposure to these compounds can generate reactive oxygen species (ROS), leading to membrane damage that can be quantified by measuring lipid peroxidation (LPO). nih.gov In response, the body may upregulate antioxidant defense system (ADS) enzymes. nih.gov Additionally, genotoxic effects can be assessed by measuring the frequency of micronuclei or other nuclear deformities in cells. nih.gov

| Biomarker of Effect | Mechanism/Indication | Typical Measurement |

|---|---|---|

| Antioxidant Defense System (ADS) Enzymes (e.g., CAT, SOD) | Response to oxidative stress. | Enzyme activity levels in tissues (e.g., digestive gland). nih.gov |

| Glutathione S-Transferase (GST) | Phase II detoxification of contaminants. | Enzyme activity levels. nih.gov |

| Lipid Peroxidation (LPO) | Measures membrane damage caused by ROS. | Levels of LPO products (e.g., malondialdehyde). nih.gov |

| Acetylcholinesterase (AChE) Inhibition | Indicates neurotoxic effects. | Measurement of AChE enzyme activity. nih.gov |

| Micronuclei & Nuclear Deformities | Indicator of geno- and cytotoxicity. | Frequency of micronuclei in cells. nih.gov |

Mechanistic Insights into the Carcinogenicity and Mutagenicity of Related Trichloromethylbenzene Compounds

The carcinogenic and mutagenic potential of this compound can be inferred from studies on closely related compounds, particularly benzotrichloride (B165768), also known as (trichloromethyl)benzene. ebi.ac.ukebi.ac.uk Benzotrichloride is classified as "reasonably anticipated to be a human carcinogen" based on substantial evidence from animal studies. nih.gov

Research has shown that administration of benzotrichloride to mice through various routes of exposure, including oral, dermal, and inhalation, leads to the formation of tumors at multiple sites. nih.govepa.gov These findings demonstrate its potent carcinogenicity in experimental models. ebi.ac.uk Epidemiological data has also suggested a link between benzotrichloride and human lung cancer. ebi.ac.uk The mechanism of carcinogenicity is believed to be linked to its ability to corrupt normal cellular pathways, leading to the development of tumors. ebi.ac.uk

| Exposure Route | Tumor Types Observed | Reference |

|---|---|---|

| Gastric Intubation (Oral) | Squamous-cell carcinoma of the forestomach, adenocarcinoma of the lung. | nih.gov |

| Dermal Application | Lymphoma, squamous-cell carcinoma of the skin and lung, carcinoma of the upper digestive tract. | nih.gov |

| Inhalation | Benign and malignant lung and skin tumors. | nih.gov |

| Intraperitoneal Injection | Benign lung tumors (adenoma). | nih.gov |

In addition to its carcinogenicity, benzotrichloride has demonstrated mutagenic activity in a variety of test systems. epa.gov The mutagenicity of aromatic compounds is often linked to their metabolic activation into reactive intermediates, such as oxiranes (epoxides). nih.gov Studies on structurally related oxiranes derived from benzene show that the presence of a double bond in conjugation with the epoxide ring tends to increase mutagenic activity. nih.gov This suggests that the metabolic processing of the aromatic ring is a key step in initiating the DNA damage that can lead to mutations. The substitution pattern on the aromatic ring, such as the presence of halogen atoms, can influence this metabolic activation and the ultimate mutagenic potential of the compound. nih.govnih.gov

Q & A

Q. What are the optimized synthetic routes for preparing pentafluoro(trichloromethyl)benzene, and how do reaction conditions influence purity?

Methodological Answer: this compound can be synthesized via photochlorination of arene precursors using gaseous chlorine under controlled light conditions. Key parameters include:

- Light source wavelength : UV light (300–400 nm) to initiate radical formation without requiring photosensitizers or initiators .

- Temperature : Maintained at 40–60°C to balance reaction rate and side-product formation.

- Stage-wise purification : Molecular distillation under reduced pressure (1–5 mmHg) isolates the product with >95% purity.

A comparative table of reaction conditions and outcomes:

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Light intensity | 100–200 mW/cm² | Reduces byproducts |

| Chlorine flow rate | 0.5–1.0 L/min | Minimizes unreacted intermediates |

| Reaction time | 8–12 hours | Maximizes conversion |

Reference : Photochlorination protocols from patent literature .

Q. What analytical techniques are recommended for characterizing this compound, and how are they validated?

Methodological Answer: Reverse-phase HPLC (RP-HPLC) with a Newcrom R1 column is effective for separation and purity assessment. Standardized conditions include:

- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Flow rate : 1.0 mL/min, detection at 254 nm.

- Retention time : ~8.2 minutes under isocratic elution .

Complementary techniques:

- GC-MS : Validates molecular weight (264.35 g/mol) and fragmentation patterns.

- NMR (¹⁹F and ¹³C) : Confirms substitution patterns and absence of isomers.

Validation : Compare retention times and spectral data with certified reference materials.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Key safety measures derived from MSDS

- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), sealed goggles, and fume hoods to prevent inhalation/contact .

- Spill management : Use inert absorbents (vermiculite) and avoid dust generation.

- Storage : Stable under refrigeration (0–6°C) in amber glass to prevent photodegradation .

Q. Critical hazards :

- Reactivity : Avoid strong oxidizers (e.g., peroxides) to prevent explosive decomposition.

- Hydrolysis : Forms corrosive HCl upon contact with moisture; work under anhydrous conditions .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanisms of this compound in radical-mediated processes?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) predicts thermochemical pathways:

Q. Case study :

- Photochlorination mechanism : Simulate UV-excited triplet states to model chlorine radical generation .

Validation : Compare computed activation energies with experimental kinetic data.

Q. What strategies resolve contradictions in reported reactivity of this compound with nucleophiles?

Methodological Answer: Discrepancies arise from solvent polarity and steric effects. A systematic approach includes:

Solvent screening : Test reactivity in polar aprotic (DMF) vs. nonpolar (toluene) solvents.

Kinetic profiling : Monitor reaction progress via in-situ IR for intermediate trapping.

Steric maps : Use molecular modeling (e.g., Avogadro) to assess accessibility of the trichloromethyl group.

Q. Example :

Q. How can advanced spectroscopic methods detect and quantify reactive intermediates during derivatization?

Methodological Answer:

- Time-resolved EPR : Captures short-lived radical intermediates (e.g., during photochlorination) with microsecond resolution.

- In-situ Raman spectroscopy : Monitors bond vibrations (e.g., C-Cl stretching at 550 cm⁻¹) to track reaction progress .

Q. Data interpretation :

- EPR signals : Assign hyperfine splitting patterns to distinguish between carbon- and fluorine-centered radicals.

- Raman shifts : Correlate intensity changes with intermediate concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.